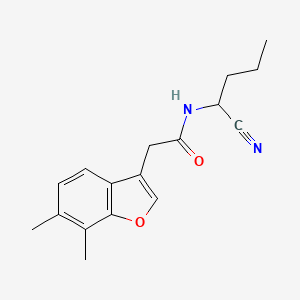
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide, also known as DMBA-N-butyramide, is a synthetic compound that has been extensively studied for its potential application in scientific research. This compound belongs to the class of benzofuran derivatives and has been found to possess various biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in oxidative stress and inflammation. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are known to contribute to neuronal damage and inflammation.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess various biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival and plasticity. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has also been found to possess analgesic properties and can reduce pain in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide is its potent neuroprotective properties, which make it a promising candidate for the development of new therapies for neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide. One of the most promising areas of research is the development of new therapeutic strategies for neurodegenerative diseases. N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been found to possess potent neuroprotective properties and could be used to develop new drugs that target the underlying mechanisms of neurodegeneration. Other potential areas of research include the study of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide's anti-inflammatory and analgesic properties and its potential application in cancer research.
Métodos De Síntesis
The synthesis of N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide involves the reaction of 6,7-dimethyl-1-benzofuran-3-carboxylic acid with butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with cyanogen bromide to yield the final product, N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of this compound is in the field of neuroscience, where it has been found to possess neuroprotective properties. Studies have demonstrated that N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamideamide can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-4-5-14(9-18)19-16(20)8-13-10-21-17-12(3)11(2)6-7-15(13)17/h6-7,10,14H,4-5,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUPJDUOHDMKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=COC2=C1C=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(5-Bromothiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2584794.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2584795.png)
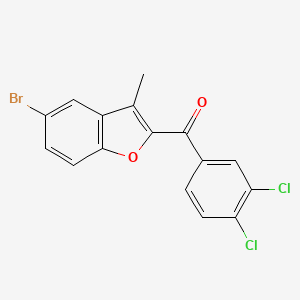
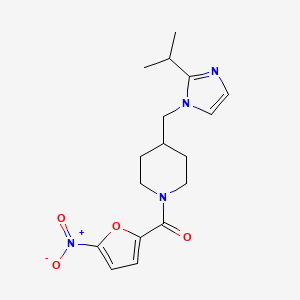

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2584801.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2584802.png)
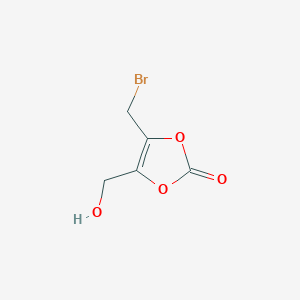
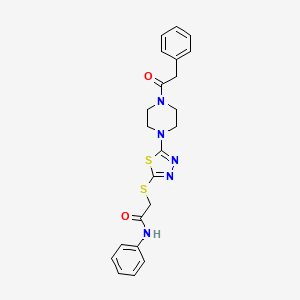


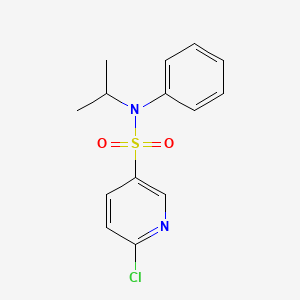

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)